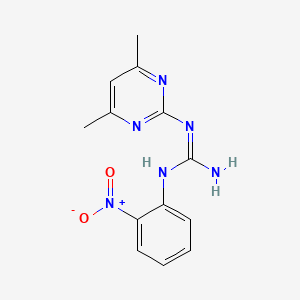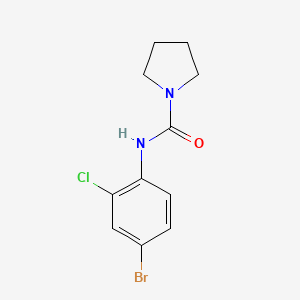![molecular formula C13H14N2O3S2 B5374467 N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5374467.png)
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This molecule has gained significant attention in recent years due to its potential use in cancer research and treatment. The following paper aims to provide an overview of ESI-09, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide targets the RAC1 signaling pathway, which is involved in cell migration and invasion. RAC1 is overexpressed in various types of cancer and is associated with poor prognosis. N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide inhibits the activity of RAC1 by binding to its effector protein, PAK1. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and physiological effects:
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been found to have a variety of biochemical and physiological effects. In cancer cells, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide inhibits cell migration and invasion, induces apoptosis, and enhances the efficacy of chemotherapy drugs. In addition, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been found to reduce inflammation and inhibit the production of pro-inflammatory cytokines in cells.
実験室実験の利点と制限
One of the advantages of using N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide in lab experiments is its specificity for the RAC1 signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide is relatively easy to synthesize and is soluble in DMSO, which makes it easy to dissolve in cell culture media. One limitation of using N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research on N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide. One area of interest is the potential use of N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide in combination with other drugs for cancer treatment. Another area of research is the development of more potent and selective inhibitors of the RAC1 signaling pathway. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide and its potential use in treating other diseases such as inflammatory bowel disease.
合成法
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide can be synthesized through a multistep process that involves the reaction of 4-aminobenzamide with thionyl chloride, followed by the reaction of the resulting product with thienylsulfonyl chloride. The final step involves the reaction of the intermediate with N-ethylmorpholine. The resulting product is a white powder that is soluble in dimethyl sulfoxide (DMSO).
科学的研究の応用
N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and gemcitabine. Additionally, N-ethyl-4-[(2-thienylsulfonyl)amino]benzamide has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-ethyl-4-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-2-14-13(16)10-5-7-11(8-6-10)15-20(17,18)12-4-3-9-19-12/h3-9,15H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFMUVNVNUVMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-ethyl-1-benzofuran-3-yl)-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B5374384.png)

![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374391.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5374393.png)
![7-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5374414.png)

![7-(3-methylbenzyl)-2-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5374435.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5374436.png)

![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}nicotinonitrile](/img/structure/B5374448.png)
![4-bromo-N-(2-(4-nitrophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5374460.png)
![N-(4-chlorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5374474.png)
![3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5374481.png)
![methyl ({[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}amino)acetate](/img/structure/B5374488.png)